1,1-Difluoro-3,3,5,5-tetramethylcyclohexane
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Overview
Description
1,1-Difluoro-3,3,5,5-tetramethylcyclohexane is a fluorinated organic compound with the molecular formula C₁₀H₁₈F₂ It is characterized by the presence of two fluorine atoms and four methyl groups attached to a cyclohexane ring
Preparation Methods
The synthesis of 1,1-Difluoro-3,3,5,5-tetramethylcyclohexane typically involves the fluorination of 3,3,5,5-tetramethylcyclohexanol. The reaction is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which facilitate the replacement of hydroxyl groups with fluorine atoms. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1,1-Difluoro-3,3,5,5-tetramethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions. Common reagents include alkali metals and organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with fewer fluorine atoms. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1-Difluoro-3,3,5,5-tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Mechanism of Action
The mechanism by which 1,1-Difluoro-3,3,5,5-tetramethylcyclohexane exerts its effects is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. The compound’s molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
1,1-Difluoro-3,3,5,5-tetramethylcyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
1,1,3,5-Tetramethylcyclohexane: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
1,1-Difluoro-2,2,4,4-tetramethylcyclohexane: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and applications.
1,1,3,3,5,5-Hexafluorocyclohexane: Contains more fluorine atoms, offering even greater stability and resistance to chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C10H18F2 |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
1,1-difluoro-3,3,5,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H18F2/c1-8(2)5-9(3,4)7-10(11,12)6-8/h5-7H2,1-4H3 |
InChI Key |
GHPWHYKLWRWRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(F)F)(C)C)C |
Origin of Product |
United States |
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